molecular formula C5H10ClF2N B14077994 trans-2-(Difluoromethyl)cyclobutanamine;hydrochloride

trans-2-(Difluoromethyl)cyclobutanamine;hydrochloride

Katalognummer: B14077994
Molekulargewicht: 157.59 g/mol
InChI-Schlüssel: RUJCHDRFTGLSJE-MMALYQPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-2-(Difluoromethyl)cyclobutanamine;hydrochloride: is a chemical compound with the molecular formula C5H10ClF2N and a molecular weight of 157.59 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a cyclobutanamine ring, and it is commonly used in various scientific research applications.

Vorbereitungsmethoden

The synthesis of trans-2-(Difluoromethyl)cyclobutanamine;hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with difluoromethylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

trans-2-(Difluoromethyl)cyclobutanamine;hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

trans-2-(Difluoromethyl)cyclobutanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of trans-2-(Difluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

trans-2-(Difluoromethyl)cyclobutanamine;hydrochloride can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C5H10ClF2N

Molekulargewicht

157.59 g/mol

IUPAC-Name

(1S,2S)-2-(difluoromethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(3)8;/h3-5H,1-2,8H2;1H/t3-,4-;/m0./s1

InChI-Schlüssel

RUJCHDRFTGLSJE-MMALYQPHSA-N

Isomerische SMILES

C1C[C@@H]([C@H]1C(F)F)N.Cl

Kanonische SMILES

C1CC(C1C(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.